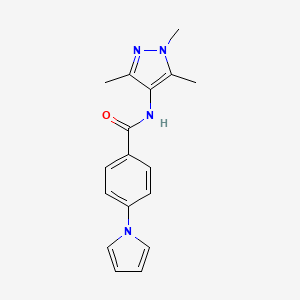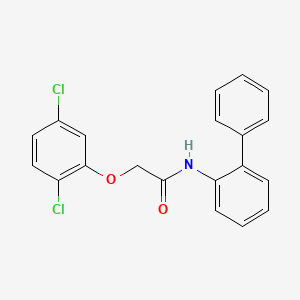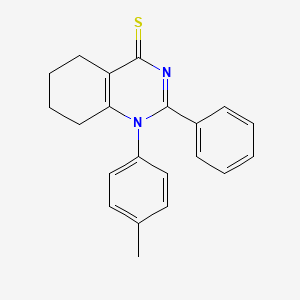![molecular formula C11H12Cl2N2O B7504136 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPMU belongs to the class of urea-based compounds and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme, soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators that have various biological effects. By inhibiting the activity of sEH, this compound increases the levels of EETs, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to reduce blood pressure and have cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea in lab experiments is its specificity for sEH inhibition. This compound has been shown to selectively inhibit sEH without affecting other enzymes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research related to 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea. One area of research is the development of more potent and selective sEH inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biological effects. Furthermore, this compound may have potential therapeutic applications in various diseases, and further studies are needed to explore its potential clinical use.
Métodos De Síntesis
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzylamine with cyclopropyl isocyanate to form the intermediate compound, 1-cyclopropyl-3-(2,4-dichlorobenzyl)urea. The intermediate compound is then treated with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various biological effects and has been used in studies related to cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and has been used in studies related to breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has been used in studies related to rheumatoid arthritis and asthma. Additionally, this compound has been shown to have neuroprotective effects and has been used in studies related to Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(10(13)5-8)6-14-11(16)15-9-3-4-9/h1-2,5,9H,3-4,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYBTEHNHAJFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)


![3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)


![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7504120.png)

![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
